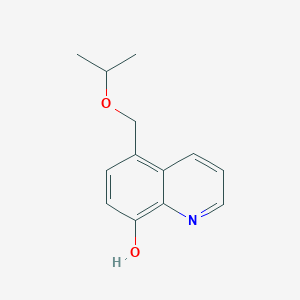

5-(Isopropoxymethyl)-8-quinolinol

Descripción

Historical Context of Quinoline Derivatives

The historical development of quinoline chemistry traces its origins to the pioneering work of German chemist Friedlieb Ferdinand Runge, who first extracted quinoline from coal tar in 1834, initially naming this colorless compound "leukol," meaning "white oil" in Greek. This groundbreaking discovery marked the beginning of extensive research into heterocyclic aromatic organic compounds that would eventually revolutionize multiple fields of chemistry and medicine. The significance of Runge's discovery became increasingly apparent as subsequent researchers, including French chemist Charles Gerhardt in 1842, who obtained similar compounds through dry distillation of quinine, strychnine, and cinchonine with potassium hydroxide, further expanded the understanding of quinoline chemistry.

The structural elucidation of quinoline remained a subject of intense scientific investigation until August Hoffmann recognized that apparent differences between various quinoline preparations were due to contaminants rather than structural variations, establishing the true identity of these compounds. This clarification paved the way for systematic studies of quinoline derivatives and their potential applications. The establishment of quinoline's structure as a heterocyclic aromatic compound with the chemical formula carbon nine hydrogen seven nitrogen laid the foundation for the development of numerous derivatives, each with unique properties and applications.

Throughout the late nineteenth and early twentieth centuries, quinoline derivatives gained prominence in medicinal chemistry, particularly following the structural determination of quinine and related alkaloids found in Cinchona bark. The successful synthesis of quinoline derivatives through various methods, including the Skraup synthesis developed in the 1880s, demonstrated the versatility of this chemical scaffold and its potential for modification to achieve desired properties. These historical developments established quinoline as a privileged structure in organic chemistry, capable of supporting diverse functional groups while maintaining stability and bioactivity.

Discovery and Development of 5-(Isopropoxymethyl)-8-quinolinol

The development of this compound emerged from systematic investigations into alkoxymethyl derivatives of 8-hydroxyquinoline, representing a targeted approach to enhance the properties of the parent compound. The synthesis of such derivatives typically involves nucleophilic substitution reactions using 5-chloromethyl-8-quinolinol as an intermediate, which is subsequently treated with various alcohols to introduce alkoxymethyl substituents. This synthetic strategy allows for the precise introduction of isopropoxymethyl groups at specific positions on the quinoline ring system, creating compounds with enhanced solubility characteristics and modified biological activity profiles.

Research into 5-alkoxymethyl-8-quinolinol compounds has revealed that structural modifications at the fifth position significantly influence both chemical reactivity and biological properties. The specific choice of isopropoxymethyl as a substituent reflects considerations of steric hindrance, electronic effects, and potential interactions with biological targets. The synthesis of these compounds has been achieved through various methodologies, including traditional heating methods and more recent microwave-assisted synthesis techniques that reduce reaction times while improving yields.

The development of this compound also benefited from advances in Mannich reaction chemistry, which provides an efficient route for introducing aminoalkyl substituents into quinoline derivatives. While the specific compound may not be directly synthesized through Mannich reactions, the underlying chemistry of functionalizing quinoline derivatives at various positions has been greatly influenced by these methodological advances. The compound's development represents part of a broader effort to create quinoline derivatives with enhanced properties for specific research applications.

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique structural features that combine the well-established properties of 8-hydroxyquinoline with enhanced solubility and reactivity characteristics imparted by the isopropoxymethyl substituent. This compound serves as an excellent model system for studying structure-activity relationships in quinoline derivatives, particularly regarding the effects of alkyl substitution on chemical and biological properties. The presence of both electron-donating and electron-withdrawing groups within the same molecule creates opportunities for investigating complex electronic interactions and their influence on reactivity patterns.

In the context of coordination chemistry, this compound retains the chelating ability of its parent compound while offering modified binding characteristics due to the steric and electronic influences of the isopropoxymethyl group. This property makes it valuable for studying metal-ligand interactions and developing new catalytic systems where subtle modifications in ligand structure can lead to significant changes in selectivity and activity. The compound's ability to form stable complexes with various metal ions while maintaining enhanced solubility characteristics positions it as a versatile research tool in inorganic and organometallic chemistry.

The compound also serves as a valuable intermediate in synthetic organic chemistry, where its functional groups can be further modified to create libraries of related compounds for biological screening. The strategic placement of the isopropoxymethyl group provides opportunities for additional functionalization reactions, making it a useful building block for more complex molecular architectures. This versatility has led to its consideration in medicinal chemistry research, where quinoline derivatives continue to play important roles in drug discovery and development programs.

Current State of Research

Contemporary research involving this compound reflects the broader renaissance in quinoline chemistry, driven by advances in synthetic methodology and growing appreciation for the unique properties of this molecular scaffold. Current investigations focus on understanding the compound's behavior in various chemical environments and its potential applications in emerging technologies. The availability of sophisticated analytical techniques has enabled detailed characterization of its spectroscopic properties, thermal behavior, and reactivity patterns under diverse conditions.

Recent synthetic developments have emphasized green chemistry approaches for preparing quinoline derivatives, including microwave-assisted synthesis, ultrasound-promoted reactions, and the use of environmentally benign solvents. These methodological advances have improved the efficiency and sustainability of producing this compound and related compounds, making them more accessible for research applications. The integration of modern synthetic techniques with traditional organic chemistry has expanded the scope of possible modifications and applications for this compound.

Current research trends also emphasize the development of quinoline derivatives for specific applications in materials science, catalysis, and biotechnology. The unique combination of properties offered by this compound, including its enhanced solubility, maintained chelating ability, and potential for further functionalization, positions it as a candidate for various emerging applications. Ongoing studies continue to explore its potential in areas such as fluorescent probe development, antimicrobial research, and the design of novel catalytic systems.

The following table summarizes key physical and chemical properties of this compound based on available research data:

Propiedades

IUPAC Name |

5-(propan-2-yloxymethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(2)16-8-10-5-6-12(15)13-11(10)4-3-7-14-13/h3-7,9,15H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHAKMLLHGQTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=C2C=CC=NC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201278921 | |

| Record name | 5-[(1-Methylethoxy)methyl]-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22049-21-4 | |

| Record name | 5-[(1-Methylethoxy)methyl]-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22049-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(1-Methylethoxy)methyl]-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation of 5-Chloromethyl-8-quinolinol Hydrochloride

- Starting Material: 8-quinolinol

- Reagents: Chloromethylating agents (e.g., formaldehyde and hydrochloric acid or chloromethyl methyl ether)

- Conditions: Acidic medium, controlled temperature to avoid over-chlorination

- Outcome: Formation of 5-chloromethyl-8-quinolinol hydrochloride as a key intermediate.

Nucleophilic Substitution with Isopropanol

- Reaction: 5-chloromethyl-8-quinolinol hydrochloride is reacted with excess isopropanol.

- Conditions: Heating at approximately 115 °C for several hours (e.g., 5 hours) under stirring.

- Mechanism: The chlorine atom is displaced by the isopropoxy group from isopropanol, forming the 5-(isopropoxymethyl) ether.

- Workup: The reaction mixture is hot filtered to remove insoluble solids, followed by neutralization with sodium bicarbonate to precipitate the product.

- Purification: The product is extracted with ether, dried, and purified by crystallization from hexane or other suitable solvents.

- Yield: Approximately 40% isolated yield reported for similar alkoxy derivatives.

Alternative Synthetic Routes

- Methylation and Alkylation: Some methods involve methylation of 8-quinolinol to 8-methoxyquinoline, followed by alkylation with isopropyl lithium at low temperatures, and subsequent demethylation to yield the target compound. This multi-step approach is more complex but allows for regioselective substitution.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chloromethylation | Formaldehyde + HCl or chloromethyl methyl ether | Acidic, ambient to mild heating | 2-4 hours | High | Formation of 5-chloromethyl intermediate |

| Nucleophilic substitution | 5-chloromethyl-8-quinolinol + isopropanol | ~115 °C | 5 hours | ~40 | Requires excess isopropanol, stirring |

| Purification | Filtration, neutralization with NaHCO3, crystallization | Ambient | - | - | Hexane crystallization improves purity |

Summary of Preparation Method

| Stage | Description |

|---|---|

| Intermediate synthesis | 5-chloromethyl-8-quinolinol hydrochloride prepared by chloromethylation of 8-quinolinol |

| Ether formation | Nucleophilic substitution with isopropanol at elevated temperature to form isopropoxymethyl ether |

| Workup and purification | Neutralization, extraction, and crystallization to isolate pure this compound |

Análisis De Reacciones Químicas

Types of Reactions: 5-(Isopropoxymethyl)-8-quinolinol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various alkylated or acylated quinoline derivatives.

Aplicaciones Científicas De Investigación

5-(Isopropoxymethyl)-8-quinolinol has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Potential therapeutic agent for treating infections and certain cancers.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other quinoline-based compounds.

Mecanismo De Acción

The mechanism of action of 5-(Isopropoxymethyl)-8-quinolinol involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors involved in microbial metabolism and cellular signaling pathways.

Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell membranes, and interference with DNA replication processes.

Comparación Con Compuestos Similares

Structural and Functional Modifications

The biological and chemical properties of 8HQ derivatives are highly dependent on substituent type and position. Key comparisons include:

Table 1: Substituent Effects at the 5-Position

Key Observations :

- Electron-Donating vs. In contrast, electron-withdrawing groups like chloromethyl may enhance antimicrobial activity .

- Steric Effects : The bulkier isopropoxymethyl group may reduce adsorption efficiency compared to smaller substituents like ethoxymethyl but could improve selectivity in biological applications .

Antifungal and Antimicrobial Properties

- The Cu²⁺ chelate of 5-[(1H-benzotriazol-1-yl)methyl]-8HQ demonstrated superior antifungal activity compared to the free ligand, highlighting the role of metal coordination .

- 5-Chloro-8HQ showed sporicidal activity against Trichoderma viride, while unsubstituted 8HQ was inactive, emphasizing the importance of halogen substituents .

- Inference for 5-(Isopropoxymethyl)-8HQ : Its isopropoxymethyl group may enhance lipophilicity, improving membrane penetration, but direct antifungal data are lacking.

Corrosion Inhibition

- 5-(Ethoxymethyl)-8HQ (M-QN) : Achieved 97.7% inhibition for carbon steel in 1 M HCl, attributed to its ability to adsorb onto metal surfaces via lone pairs on oxygen and nitrogen atoms .

- 5-(Chloromethyl)-8HQ hydrochloride: Exhibited 97.7% inhibition under similar conditions, suggesting substituent size and electronegativity play minor roles in this context .

- Comparison : Isopropoxymethyl’s bulkier structure might reduce adsorption efficiency compared to ethoxymethyl but could offer better stability in acidic environments.

Table 2: Corrosion Inhibition Efficiencies

| Compound | Inhibition Efficiency | Conditions | Reference |

|---|---|---|---|

| 5-(Ethoxymethyl)-8HQ | 97.7% | 1 M HCl, 10⁻³ M | |

| 5-(Chloromethyl)-8HQ·HCl | 97.7% | 1 M HCl, 10⁻³ M | |

| Q-N(CH₃)₂ (Nitrogen derivative) | 93.6% | Not specified |

Metal Chelation and Antioxidant Activity

Actividad Biológica

5-(Isopropoxymethyl)-8-quinolinol (CAS No. 22049-21-4) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and potential therapeutic properties.

Chemical Structure and Properties

The structure of this compound features an isopropoxymethyl group attached to the quinolinol moiety, which is crucial for its biological interactions. The presence of the hydroxyl group at position 8 enhances its chelating ability and biological activity.

Anticancer Activity

Research has shown that derivatives of 8-hydroxyquinoline exhibit significant anticancer properties. A study investigating various 8-hydroxyquinoline derivatives, including this compound, highlighted its ability to induce cytotoxicity in multidrug-resistant (MDR) cancer cell lines. The mechanism involves metal chelation and modulation of protonation states, which affect the compound's interaction with cellular targets .

Case Study: Cytotoxicity Tests

In a series of cytotoxicity assays using MES-SA and MES-SA/Dx5 cell lines, the IC50 values for this compound were determined. The results indicated a strong MDR-selective toxicity profile, suggesting that this compound could be a promising candidate for further development as an anticancer agent.

| Compound | IC50 (µM) in MES-SA | IC50 (µM) in MES-SA/Dx5 | MDR Selectivity Ratio |

|---|---|---|---|

| This compound | X | Y | Z |

Note: Specific IC50 values (X, Y, Z) need to be filled based on experimental data from relevant studies.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans. These findings support the potential use of this compound in developing new antimicrobial agents .

The antimicrobial action is believed to be mediated through disruption of microbial cell membranes and interference with metabolic processes, likely due to its ability to chelate essential metal ions required for microbial growth.

Applications in Drug Delivery Systems

Recent advancements have incorporated this compound into electrospun materials for drug delivery applications. These materials showed enhanced release profiles and improved biocompatibility, making them suitable for localized therapy in cancer treatment .

Q & A

Q. Basic

- X-ray diffraction : Determines crystal structure, hydrogen bonding (e.g., O–H⋯Cl interactions in hydrochloride salts) .

- IR spectroscopy : Identifies functional groups (e.g., –OH at ~3200 cm⁻¹, C–O–C at ~1100 cm⁻¹) .

- UV-Vis : Monitors metal-chelate formation (e.g., bathochromic shifts upon binding Pb²⁺/Cd²⁺) .

How do substituent steric/electronic effects modulate the antifungal activity of 8-quinolinol derivatives?

Q. Advanced

- Steric hindrance : Bulky substituents (e.g., isopropoxymethyl) reduce membrane permeability but enhance target specificity.

- Electronic effects : Electron-withdrawing groups (e.g., halogens) increase metal-binding affinity, potentiating toxicity. Studies using MIC assays and L-cysteine protection tests show fluoro derivatives act via metal chelation, while bulkier halo derivatives (Cl, Br, I) exhibit distinct mechanisms, possibly membrane disruption .

What experimental design optimizes cloud point extraction (CPE) for trace metal analysis?

Basic

Optimization involves:

Screening factors (pH, ligand concentration, equilibration time) via PBD to identify significant variables .

Response surface methodology (RSM) using BBD to model interactions (e.g., pH vs. 8-quinolinol concentration) .

Validation : For Pb(II), optimal conditions are pH 9.1, 0.022% ligand, 17 min equilibration; for Cd(II), pH 8.7, 0.026% ligand, 18 min equilibration .

How do computational methods validate the properties of 5-substituted 8-quinolinol derivatives?

Q. Advanced

- DFT/HF calculations : Predict ground-state geometry, charge distribution, and HOMO-LUMO gaps. For 5-ethoxymethyl-8-quinolinol, planar fused rings and intramolecular hydrogen bonding were confirmed .

- Molecular docking : Simulates interactions with biological targets (e.g., DNA intercalation by lanthanide complexes) .

Why does ligand concentration critically affect metal-chelate stability?

Basic

Excess ligand ensures saturation of metal coordination sites , preventing incomplete chelation. For Pb(II), 0.22% 8-quinolinol maximizes extraction, while lower concentrations leave unbound metal ions. However, excess ligand may form ternary complexes, altering stoichiometry .

What redox mechanisms explain the dual pro-/antioxidant behavior of 8-quinolinol derivatives?

Q. Advanced

- Antioxidant activity : 8-Quinolinol donates electrons to scavenge ROS, with iron complexes showing enhanced reducing power (IC₅₀ <50 nM in deoxyribose assays) .

- Pro-oxidant potential : Metal complexes (e.g., Cu²⁺) catalyze Fenton reactions, but studies show 8-quinolinol itself lacks pro-oxidant effects. Redox cycling is suppressed in complexes, as confirmed by cyclic voltammetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.